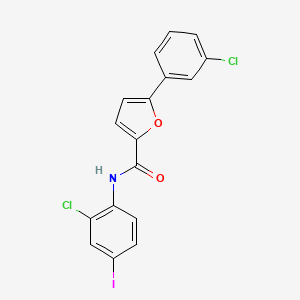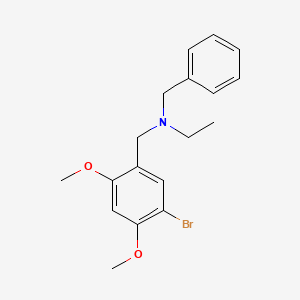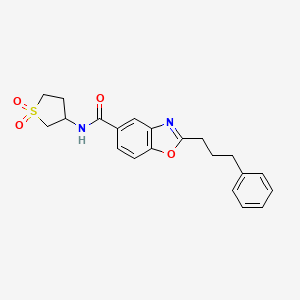
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide, also known as CPIF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. CPIF is a furan-based small molecule that possesses unique structural features, making it an attractive candidate for drug design. In
作用机制
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide can reduce inflammation and pain. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has also been shown to inhibit the activity of the viral protease, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent. Additionally, N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the main advantages of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide can be used to investigate the role of COX-2 in inflammation and pain, as well as the mechanism of action of certain antiviral agents. However, there are also limitations to using N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide is a synthetic compound that may not accurately reflect the behavior of natural compounds in biological systems. Additionally, N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide. One area of interest is the development of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide-based anticancer agents, which could be used to treat a range of cancers. Additionally, further research is needed to elucidate the mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide and to determine its safety and efficacy in vivo.
合成方法
The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 2-chloro-4-iodoaniline with 3-chlorobenzoyl chloride in the presence of a base to yield the intermediate compound, which is then reacted with furfurylamine in the presence of a catalyst to produce N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide. The overall synthesis is a multi-step process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
科学研究应用
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for the treatment of various diseases. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has also been investigated for its ability to modulate the activity of certain enzymes and receptors, which could lead to the development of novel therapeutic agents.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2INO2/c18-11-3-1-2-10(8-11)15-6-7-16(23-15)17(22)21-14-5-4-12(20)9-13(14)19/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPIKZJXXPEGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6067629.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6067637.png)
![1-(2-pyridinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6067649.png)

![2-{3-[2-(4-bromophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6067675.png)
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B6067680.png)
![2-[1-(benzylamino)-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6067688.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)



![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)
![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-phenyl-1-phthalazinamine](/img/structure/B6067751.png)